molecular formula C6H14O<br>C6H14O<br>CH3(CH2)4CH2OH B7768878 1-Hexanol CAS No. 25917-35-5

1-Hexanol

Cat. No.: B7768878
CAS No.: 25917-35-5
M. Wt: 102.17 g/mol
InChI Key: ZSIAUFGUXNUGDI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Hexanol, a primary alcohol, is a surfactant that can be employed in industrial processes to enhance interfacial properties . It is also known to uncouple mitochondrial respiration by a non-protonophoric mechanism .

Mode of Action

This compound interacts with its targets, primarily the mitochondria, by uncoupling the mitochondrial respiration process . This uncoupling disrupts the proton gradient across the mitochondrial membrane, affecting the production of ATP, the primary energy currency of the cell .

Biochemical Pathways

This compound is synthesized industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products . An alternative method of preparation entails hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes . In a biological context, this compound can be produced from glucose by extending the coenzyme A (CoA)-dependent 1-butanol synthesis reaction sequence .

Pharmacokinetics

Primary alcohols like this compound are oxidized via aldehyde intermediates to carboxylic acids, which are either excreted or degraded further to carbon dioxide and water . This compound is metabolized either by conjugation with glucuronic acid or by oxidation to carboxylic acids and further degradation to CO2 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role as a surfactant, enhancing interfacial properties in industrial processes . In biological systems, its uncoupling effect on mitochondrial respiration can lead to a decrease in ATP production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, temperature, and pH can affect its solubility and reactivity . It’s also important to consider the environmental and health implications of this compound. While it is generally regarded as safe when used in accordance with established guidelines, it demands responsible handling and disposal to mitigate any potential adverse effects .

Biochemical Analysis

Biochemical Properties

1-Hexanol interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to have effects on the micelles of the non-ionic C12E10 surfactant, inducing a response similar to an increase of temperature . Moreover, it has been found to have a significant impact on actomyosin ATPase and its related functions .

Cellular Effects

This compound has been observed to have various effects on cellular processes. For example, it has been found to influence the characteristics of alkyl-ethoxylate micellar systems, with the addition of hexanol inducing a response similar to an increase of temperature . Furthermore, it has been shown to have a significant impact on actomyosin ATPase and its related functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been found to influence the characteristics of alkyl-ethoxylate micellar systems . Moreover, it has been shown to have a significant impact on actomyosin ATPase and its related functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found to influence the characteristics of alkyl-ethoxylate micellar systems . Moreover, it has been shown to have a significant impact on actomyosin ATPase and its related functions .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. For instance, it has been found to be of low to moderate toxicity in animal tests following dermal exposure, with the lowest reported lethal dose (LD50) of 1500–2000 mg/kg bw in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it has been found to influence the characteristics of alkyl-ethoxylate micellar systems . Moreover, it has been shown to have a significant impact on actomyosin ATPase and its related functions .

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways. For example, it has been found to influence the characteristics of alkyl-ethoxylate micellar systems . Moreover, it has been shown to have a significant impact on actomyosin ATPase and its related functions .

Preparation Methods

1-Hexanol can be synthesized through several methods:

Chemical Reactions Analysis

1-Hexanol undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Hexanol can be compared with other similar compounds, such as:

This compound is unique due to its specific structural properties and its wide range of applications in various fields.

Properties

IUPAC Name

hexan-1-ol
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InChI

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3
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InChI Key

ZSIAUFGUXNUGDI-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCO
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Molecular Formula

C6H14O, Array
Record name HEXANOLS
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Related CAS

23275-26-5 (aluminum salt)
Record name 1-Hexanol
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DSSTOX Substance ID

DTXSID8021931, DTXSID001022586
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Molecular Weight

102.17 g/mol
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Physical Description

Hexanols appears as a clear colorless liquid mixture of isomeric six-carbon alcohols with similar chemical properties. Vapors are heavier than air. Used to make pharmaceuticals and as a solvent., N-hexanol appears as a clear colorless liquid. Flash point 149 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a fruity odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid/mild, sweet, green
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Boiling Point

314.8 °F at 760 mmHg (USCG, 1999), 157 °C at 760 mm Hg, Boiling points at various pressures. [Table#1649], 156.00 to 157.00 °C. @ 760.00 mm Hg, 157 °C
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Flash Point

145 °F (USCG, 1999), 73.9 °C (Open cup), 58.4 °C (Closed cup), 145 °F (63 °C) (Closed cup), 63 °C c.c.
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Solubility

Sol in ethanol, acetone, chloroform; miscible with ether, benzene; slightly soluble in carbon tetrachloride, In water, 5,900 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.59, miscible with alcohol, ether, 1 ml in 175 ml water
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Density

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8153 at 25 °C/4 °C; 0.8082 at 35 °C/4 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.82, 0.816-0.821
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Vapor Density

3.5 (Air = 1), Relative vapor density (air = 1): 3.52
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Vapor Pressure

38.78 mmHg (USCG, 1999), 0.92 [mmHg], 0.928 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.124
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Mechanism of Action

... Ethanol and 1-hexanol were found to have two competing concentration-dependent effects on the Ca(2+)- and phorbol ester- or diacylglycerol-dependent activities of PKCalpha associated with either RhoA or Cdc42, consisting of a potentiation at low alcohol levels and an attenuation of activity at higher levels. Measurements of the Ca(2+), phorbol ester, and diacylglycerol concentration-response curves for Cdc42-induced activation indicated that the activating effect corresponded to a shift in the midpoints of each of the curves to lower activator concentrations, while the attenuating effect corresponded to a decrease in the level of activity induced by maximal activator levels. The presence of ethanol enhanced the interaction of PKCalpha with Cdc42 within a concentration range corresponding to the potentiating effect, whereas the level of binding was unaffected by higher ethanol levels that were found to attenuate activity.
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Impurities

Co-products of acetaldehyde-crotonaldehyde reaction /to produce hexanol/ are 1-decanol and 1-octanol., The by-product of acetaldehyde-butyraldehyde aldolization /to produce hexanol/ is 2-ethyl-1-butanol., Commercial plasticizer hexanol contains acidity (0.001% as acetic acid), carbonyl (<0.003 wt % oxygen), and 0.05% moisture
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Color/Form

Colorless liquid

CAS No.

none, 111-27-3; 25917-35-5, 111-27-3, 25917-35-5, 71076-86-3, 286013-16-9
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Melting Point

-48.3 °F (USCG, 1999), -44.6 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Hexanol
Reactant of Route 2
1-Hexanol
Reactant of Route 3
1-Hexanol
Reactant of Route 4
1-Hexanol
Reactant of Route 5
1-Hexanol
Reactant of Route 6
1-Hexanol

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